![molecular formula C15H16N4O4 B14153080 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine CAS No. 552841-00-6](/img/structure/B14153080.png)
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine involves several steps. One common synthetic route includes the reaction of 4-methyl-6-(4-nitrophenoxy)pyrimidine with morpholine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-inflammatory agent in cellular models.
Medicine: It is being investigated for its potential use in the treatment of neurodegenerative diseases and as an anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative processes. For example, it can inhibit the NF-kB inflammatory pathway and reduce the expression of apoptosis markers in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparación Con Compuestos Similares
4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine can be compared with other pyrimidine derivatives such as:
- 4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of a nitrophenoxy group and a morpholine ring, which contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
552841-00-6 |
|---|---|
Fórmula molecular |
C15H16N4O4 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
4-[4-methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H16N4O4/c1-11-10-14(17-15(16-11)18-6-8-22-9-7-18)23-13-4-2-12(3-5-13)19(20)21/h2-5,10H,6-9H2,1H3 |
Clave InChI |
WIRZZFYNWOJOGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



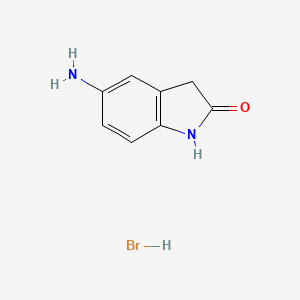
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)

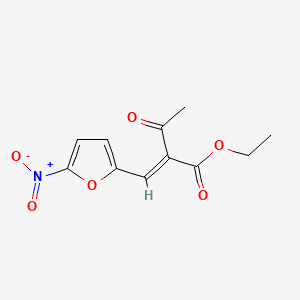
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)
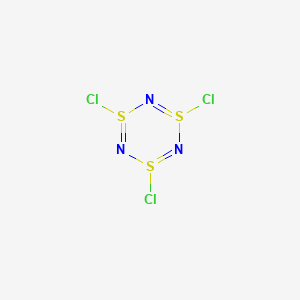

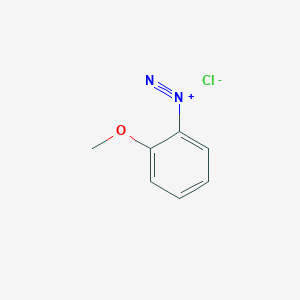
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)
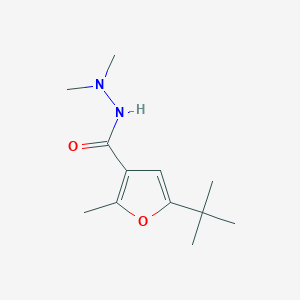
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
